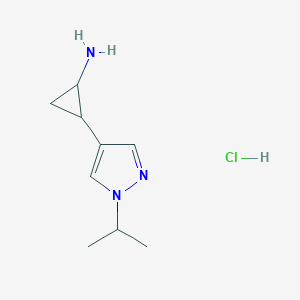

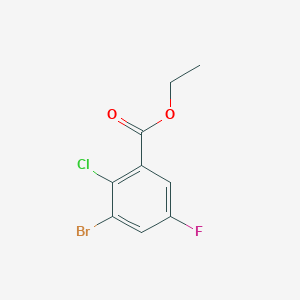

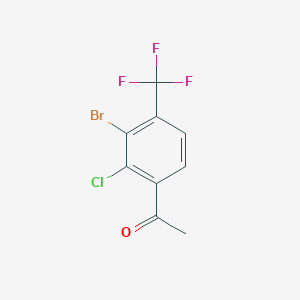

![molecular formula C10H12N4O2 B1413637 Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2167467-00-5](/img/structure/B1413637.png)

Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Overview

Description

“Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of pyrazolopyridines . It’s part of a unique collection of compounds for basic research purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. The IR spectrum of a similar compound showed broad bands characteristic to two NH2 groups, double bands due to four cyano groups, and at 1621 cm−1 due to C N group . Further studies are needed to confirm the exact molecular structure of “Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate”.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One strategy involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied to some extent. For example, it has been found to exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) . More detailed studies are needed to fully understand the physical and chemical properties of this compound.Scientific Research Applications

Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate: Scientific Research Applications:

Medicinal Chemistry

This compound belongs to the pyrazolopyridine class, which is known for its medicinal properties. Pyrazolopyridines are used in FDA-approved drugs like cartazolate, tracazolate, and etazolate due to their favorable ADMET properties and adherence to the Lipinski rule of five .

Synthetic Strategies

The synthesis methods for pyrazolopyridine derivatives are diverse and have been systematized according to the method to assemble the pyrazolopyridine system . These methods are crucial for creating libraries for drug discovery.

Biological and Pharmacological Activities

Pyrrolopyrimidines, which share a similar structure with pyrazolopyridines, exhibit a range of biological activities including anti-leukemia, tyrosine kinase inhibition, anti-HIV-1, antibiotic, antiangiogenic, and antitumor properties .

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique used for creating pyrazolopyridine derivatives. This method is efficient and has been applied to synthesize fragments of polycyclic structures .

Chelating Behavior

Pyrazolopyridines have been studied for their chelating behavior towards metal ions. This property is significant for molecular modeling and biological studies .

Combinatorial Library Synthesis

Due to the ease of combinatorial library synthesis of pyrazolopyridines, they are important in medicinal chemistry for creating diverse molecular libraries for screening potential drug candidates .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pyrazolopyridines make them suitable candidates for drug development processes .

Structural Analysis

Crystal structure analysis of pyrazolopyridine derivatives provides insights into their molecular interactions and stability, which is essential for drug design .

Crystal structure analysis Methods for the synthesis Biological and Pharmacological Activities Microwave-Assisted Synthesis Chelating Behavior

Future Directions

The future research directions for this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the treatment of various diseases, particularly cancer, could be explored further .

Mechanism of Action

Target of Action

Similar compounds have been known to target several important proteins, such as cycline-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Pharmacokinetics

One study showed that a similar compound had good uptake at the tumor site in tumor-bearing albino mice . This suggests that Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate may also have favorable bioavailability and distribution properties.

Result of Action

A similar compound has shown high anti-cancer activity against both hepg2 and hct-116 . This suggests that Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate may also have potential anti-cancer effects.

properties

IUPAC Name |

methyl 4-amino-1,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-5-7(10(15)16-3)8(11)6-4-12-14(2)9(6)13-5/h4H,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXCSKTIGLZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=NN(C2=N1)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

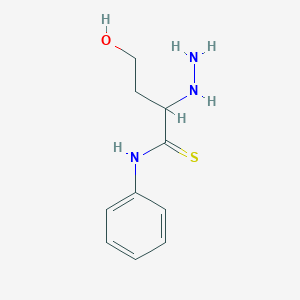

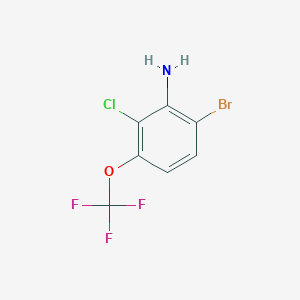

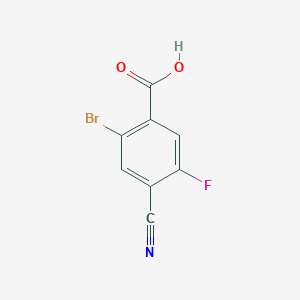

![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)

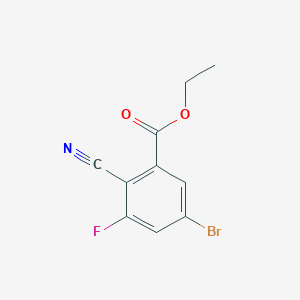

![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)

![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)